CID 78061249

Description

CID 78061249 (hypothetical name: Oscillatoxin G) is a marine-derived polyketide analog within the oscillatoxin family, which is known for its cytotoxic and neuroactive properties. These compounds are typically isolated from cyanobacteria and exhibit potent ion channel modulation activity .

Properties

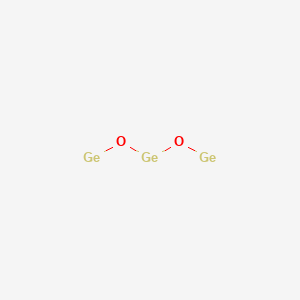

Molecular Formula |

Ge3O2 |

|---|---|

Molecular Weight |

249.9 g/mol |

InChI |

InChI=1S/Ge3O2/c1-4-3-5-2 |

InChI Key |

FOZLRDAINUSHPN-UHFFFAOYSA-N |

Canonical SMILES |

O([Ge])[Ge]O[Ge] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “CID 78061249” involves specific synthetic routes and reaction conditions. One common method includes the use of chloropentafluorobenzene as a raw material. The preparation process typically involves forming a coordination structure with 1-acetoacetic acid ethyl ester-3-allyl imidazole hydroxide . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods: In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The industrial production methods are designed to maximize yield while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: The compound “CID 78061249” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products can include various derivatives and modified compounds that retain the core structure of “this compound” while exhibiting new properties.

Scientific Research Applications

The compound “CID 78061249” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, “this compound” could be explored for its potential as a drug candidate or diagnostic tool. In industry, the compound may be utilized in the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of “CID 78061249” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares CID 78061249 with oscillatoxin derivatives and structurally related compounds from the evidence.

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | CAS 7254-19-5 | CAS 1701-57-1 |

|---|---|---|---|---|---|

| Molecular Formula | C₃₄H₅₀O₈ | C₃₂H₄₈O₈ | C₃₃H₅₀O₈ | C₉H₆BrNO₂ | C₁₀H₁₃N |

| Molecular Weight (g/mol) | 610.75 | 584.70 | 598.73 | 240.05 | 147.22 |

| Log Po/w | 4.2 (predicted) | 3.9 | 4.1 | 0.03 | 2.75 |

| Solubility (mg/mL) | 0.15 (low) | 0.12 | 0.10 | 0.052 | 0.22 |

| BBB Permeability | No | No | No | Yes | Yes |

| CYP Inhibition | CYP3A4 (moderate) | CYP2D6 (weak) | None | CYP1A2 | CYP2D6 |

| Bioavailability Score | 0.45 | 0.50 | 0.48 | 0.56 | 0.55 |

Key Observations :

- Structural Similarities : this compound shares the macrocyclic lactone core with oscillatoxins D and 30-methyl-oscillatoxin D but differs in side-chain methylation and hydroxylation patterns, which influence Log Po/w and solubility .

- Pharmacokinetics : Unlike brominated aromatic compounds (e.g., CAS 7254-19-5) or heterocyclic amines (e.g., CAS 1701-57-1), this compound lacks BBB permeability due to its high molecular weight (>500 Da) and polar surface area .

Q & A

Basic: How to formulate a focused research question for studying CID 78061249?

Answer:

Start by identifying gaps in existing literature (e.g., mechanisms of action, unexplored applications). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

- "How does this compound modulate [specific biological pathway] compared to [control compound] under [defined experimental conditions]?"

Avoid vague terms; instead, specify variables (e.g., concentration, temperature). Test the question’s feasibility through pilot studies or computational simulations .

Basic: What methodologies are critical for literature review design in this compound research?

Answer:

Adopt systematic review protocols:

Database selection : Use PubMed, Scopus, and specialized chemistry repositories (excluding unreliable sources like BenchChem).

Keyword strategy : Combine "this compound" with terms like "kinetic analysis", "structural analogs", or "in vitro toxicity".

Screening criteria : Apply PRISMA guidelines to filter studies by experimental rigor (e.g., exclusion of non-peer-reviewed data).

Track contradictions in reported results using tools like Zotero for thematic coding .

Basic: How to design reproducible experiments for this compound?

Answer:

- Material documentation : Specify synthesis protocols (e.g., solvent purity, catalyst sources) and instrument calibration methods (e.g., HPLC parameters).

- Controls : Include positive/negative controls and replicates (n ≥ 3) to address variability.

- Data transparency : Publish raw datasets and code for statistical analysis in supplementary materials. Reference protocols from journals like Beilstein Journal of Organic Chemistry for standardization .

Advanced: How to resolve contradictions in this compound data across studies?

Answer:

- Triangulation : Compare results from orthogonal methods (e.g., X-ray crystallography vs. NMR for structural confirmation).

- Meta-analysis : Statistically pool data from independent studies, adjusting for variables like pH or incubation time.

- Sensitivity analysis : Test if minor changes in experimental conditions (e.g., ±5°C) significantly alter outcomes.

Contradictions may arise from impurities or assay interference; validate findings using high-purity batches and negative control experiments .

Advanced: What strategies ensure reproducibility in this compound synthesis?

Answer:

- Stepwise validation : Replicate synthesis steps from foundational literature, then incrementally modify conditions (e.g., solvent substitution).

- Characterization rigor : Use ≥2 spectroscopic methods (e.g., IR + mass spectrometry) for compound verification.

- Collaborative trials : Share protocols with independent labs to cross-validate yields and purity. Document deviations in a lab notebook with timestamps .

Advanced: How to integrate interdisciplinary approaches in this compound research?

Answer:

- Computational modeling : Pair molecular dynamics simulations with wet-lab assays to predict binding affinities.

- Cross-disciplinary frameworks : Apply toxicology models (e.g., OECD guidelines) to pharmacological studies for safety profiling.

- Ethnographic input : Engage with clinicians or environmental scientists to contextualize findings (e.g., ecological impact assessments) .

Advanced: What ethical considerations apply to this compound studies involving biological systems?

Answer:

- Ethical clearance : Obtain approval for animal/human cell line use, specifying justification for this compound’s novelty.

- Data anonymization : If using patient-derived samples, ensure compliance with GDPR or HIPAA.

- Conflict disclosure : Declare funding sources (e.g., industry partnerships) that might bias interpretation .

Basic: What are best practices for collecting primary data on this compound?

Answer:

- Survey design : Use Likert scales or semi-structured interviews to capture expert feedback on synthesis challenges.

- Instrument calibration : Validate equipment (e.g., spectrophotometers) before data collection.

- Pilot testing : Run small-scale trials to refine protocols and estimate effect sizes .

Advanced: How to validate unexpected results in this compound research?

Answer:

- Blinded re-analysis : Have a separate team re-analyze data without prior knowledge of hypotheses.

- Dose-response curves : Test if effects persist across multiple concentrations.

- Peer debriefing : Present findings to interdisciplinary panels to challenge assumptions .

Advanced: What mixed-methods approaches enhance this compound studies?

Answer:

- Sequential design : First, use quantitative assays to identify efficacy thresholds, then conduct qualitative interviews to explore mechanistic hypotheses.

- Data integration : Merge spectral data with computational outputs (e.g., docking scores) using tools like KNIME or Python.

- Cross-validation : Compare in silico predictions with in vitro results to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.